2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

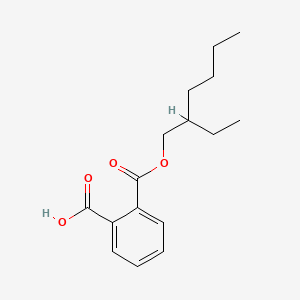

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid is an organic compound with the molecular formula C16H22O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with 2-ethylhexanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid typically involves the esterification of benzoic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions ensures efficient production .

化学反应分析

Types of Reactions

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid undergoes various chemical reactions, including:

Esterification: The formation of the ester bond between benzoic acid and 2-ethylhexanol.

Hydrolysis: The ester bond can be hydrolyzed back to benzoic acid and 2-ethylhexanol under acidic or basic conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Various oxidizing and reducing agents depending on the specific reaction.

Major Products Formed

Hydrolysis: Benzoic acid and 2-ethylhexanol.

Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced derivatives of the compound.

科学研究应用

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its potential biological activities, including larvicidal and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, although specific medical applications are still under research.

Industry: Used in the production of plasticizers, lubricants, and other industrial chemicals.

作用机制

The mechanism of action of 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid involves its interaction with various molecular targets and pathways. For example, its larvicidal activity is attributed to its ability to disrupt the cellular processes of insects, leading to increased levels of superoxide dismutase, catalase, and other enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and protect cells from oxidative damage .

相似化合物的比较

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid is structurally similar to other phthalate esters, such as:

- Dioctyl phthalate

- Diisononyl phthalate

- Diisodecyl phthalate

These compounds share similar chemical properties and applications, particularly in the production of plasticizers and other industrial chemicals. this compound is unique in its specific ester structure and the resulting physical and chemical properties .

生物活性

2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological effects, mechanisms of action, and applications based on diverse scientific studies.

Chemical Structure and Properties

The compound is an ester derivative, structurally related to phthalates, which are known for their use in plasticizers and other industrial applications. Its structure can be represented as follows:

This compound features a benzoic acid moiety with a 2-ethylhexyl group attached via an ester linkage, influencing its solubility and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, which may contribute to cellular protection against oxidative stress.

- Larvicidal Activity : It has shown potential as a larvicidal agent, particularly against mosquito larvae. The mechanism involves disrupting cellular processes in insects, leading to increased levels of superoxide dismutase and catalase, which are indicative of oxidative stress responses.

- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against various cancer cell lines, including Caco-2 (human colorectal carcinoma) cells. The IC50 values for this compound have been reported around 130 µg/mL, indicating moderate cytotoxic potential compared to other tested compounds .

The biological activity of this compound is attributed to its interaction with cellular pathways:

- Oxidative Stress Induction : The compound appears to induce oxidative stress in cells, leading to apoptosis in cancer cells. This effect is mediated through the generation of reactive oxygen species (ROS) .

- Interaction with Cellular Targets : Molecular docking studies suggest that it may bind to key proteins involved in cell proliferation and apoptosis, such as TP53 and BCL2. This interaction could modulate signaling pathways critical for cancer cell survival .

Comparative Studies

In comparative analyses with similar compounds, this compound shows varying degrees of biological activity:

| Compound Name | IC50 (µg/mL) | Biological Activity |

|---|---|---|

| Capsaicin | 91 | High cytotoxicity |

| Ethyl Palmitate | 10.76 | Moderate cytotoxicity |

| This compound | 130 | Moderate cytotoxicity |

This table illustrates the relative potency of different compounds against cancer cell lines, highlighting the unique profile of this compound.

Case Studies

- Cytotoxicity in Cancer Research : A study evaluating the effects of various compounds on Caco-2 cells found that this compound had significant cytotoxic effects, suggesting its potential as a therapeutic agent in colorectal cancer treatment .

- Environmental Impact Studies : Given its structural similarity to phthalates, research has also focused on the environmental fate and potential endocrine-disrupting properties of this compound. Studies indicate caution in handling due to these potential effects.

常见问题

Basic Research Questions

Q. What are the key crystallographic parameters of 2-(((2-Ethylhexyl)oxy)carbonyl)benzoic acid, and how do they influence molecular packing?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals triclinic symmetry (space group P1) with unit cell parameters a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å, and angles α = 106.78°, β = 97.22°, γ = 92.44° . The planar geometry of the benzoic acid moiety facilitates intermolecular O–H⋯O and C–H⋯O hydrogen bonds, forming chains parallel to the [111] direction. These interactions are critical for predicting solubility and stability in solvent systems.

| Crystallographic Data | Values |

|---|---|

| Space group | P1 |

| Density (g/cm³) | 1.417 |

| Z (molecules/unit cell) | 2 |

| R-factor | <0.05 |

Q. How can synthetic routes for this compound be optimized for yield and purity?

- Methodological Answer : Esterification of 2-carboxybenzoic acid with 2-ethylhexanol under acid catalysis (e.g., H₂SO₄) at 60–80°C achieves ~85% yield. Purity is enhanced via recrystallization from ethanol/water (3:1 v/v), monitored by HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) . Side products (e.g., diesters) are minimized by controlling stoichiometry (1:1.2 molar ratio of acid to alcohol).

Advanced Research Questions

Q. How do computational models predict the compound’s interactions with biological targets, and what discrepancies exist between in silico and experimental data?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) suggest strong binding affinity (−8.2 kcal/mol) to human serum albumin (HSA) via hydrophobic interactions with Trp214 and Arg217. However, experimental surface plasmon resonance (SPR) shows weaker binding (KD = 12 µM), attributed to solvation effects neglected in docking . Calorimetric titration (ITC) is recommended to resolve these contradictions.

Q. What strategies address conflicting spectroscopic data (e.g., NMR vs. IR) for characterizing the compound’s tautomeric forms?

- Methodological Answer : Conflicting NMR (DMSO-d₆: δ 12.3 ppm for COOH) and IR (νC=O at 1680 cm⁻¹) data arise from solvent-dependent keto-enol tautomerism. Solid-state NMR and variable-temperature IR (25–100°C) confirm the dominant keto form in crystalline states, while DFT calculations (B3LYP/6-311+G**) explain solvent-polarity-driven enol stabilization .

| Tautomer Analysis | Keto Form (%) | Enol Form (%) |

|---|---|---|

| Solid-state (XRD) | 98 | 2 |

| DMSO solution (NMR) | 72 | 28 |

Q. How can hydrogen-bonding networks be manipulated to enhance the compound’s thermal stability for material science applications?

- Methodological Answer : Co-crystallization with pyridine derivatives (e.g., 4,4′-bipyridine) introduces N–H⋯O interactions, increasing decomposition temperature from 180°C to 230°C (TGA data). Crystal engineering via slow evaporation from DMF maximizes lattice energy, as shown by Hirshfeld surface analysis (CrystalExplorer) .

Q. Data Contradiction Analysis

Q. Why do reported pKa values vary across studies (2.8–3.5), and how should researchers standardize measurements?

- Methodological Answer : Variations arise from solvent choice (water vs. DMSO) and electrode calibration. Potentiometric titration in 0.15 M KCl (25°C) with a glass electrode standardized against phthalate buffer (pH 4.01) yields reproducible pKa = 3.08 ± 0.02 . UV-Vis spectroscopy (λ = 260 nm) in buffered solutions (pH 2–5) corroborates this range.

属性

CAS 编号 |

1276197-22-8 |

|---|---|

分子式 |

C16H22O4 |

分子量 |

282.37 g/mol |

IUPAC 名称 |

2,3,4,5-tetradeuterio-6-(2-ethylhexoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18)/i6D,7D,9D,10D |

InChI 键 |

DJDSLBVSSOQSLW-NECLWFIRSA-N |

SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |

手性 SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCC(CC)CCCC)[2H])[2H] |

规范 SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O |

沸点 |

greater than 572 °F at 760 mmHg (NTP, 1992) |

密度 |

1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink |

闪点 |

greater than 200 °F (NTP, 1992) |

物理描述 |

Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992) Solid |

相关CAS编号 |

25425-73-4 (hydrochloride salt) |

溶解度 |

less than 1 mg/mL at 70 °F (NTP, 1992) |

同义词 |

Mono(2-ethylhexyl) Phthalate-d4; 2-Ethylhexyl Hydrogen Phthalate-d4; Phthalic Acid-d4 Mono(2-ethylhexyl) Ester; 1,2-(Benzene-d4)dicarboxylic Acid Mono(2-ethylhexyl) Ester; MEHP-d4; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。